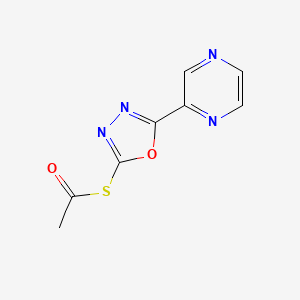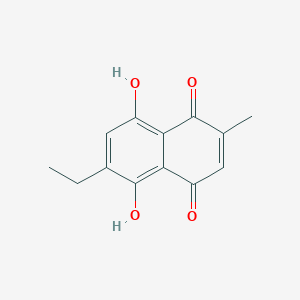
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is structurally related to vitamin K3 (menadione) and phthiocol, both of which have significant roles in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses substituted maleic anhydrides and/or substituted 1,4-dimethoxybenzene in the presence of aluminum chloride and sodium chloride at high temperatures, followed by demethylation with hydrochloric acid at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: NBS in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anticancer properties, similar to those of phthiocol and vitamin K3.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Known for its anticancer and antihemorrhagic properties.
Vitamin K3 (Menadione): Used as a nutritional supplement in animal feed due to its vitamin K activity.
Uniqueness
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
111078-33-2 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-3-7-5-9(15)10-11(13(7)17)8(14)4-6(2)12(10)16/h4-5,15,17H,3H2,1-2H3 |
InChI Key |
XWFHOKDHYTWDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




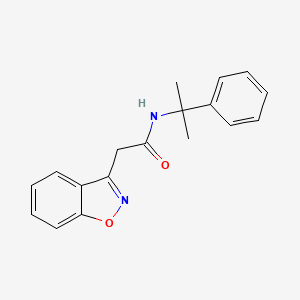

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
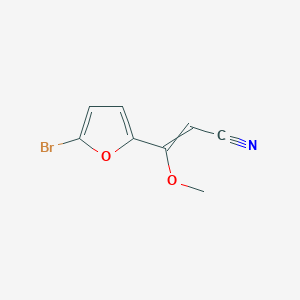
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
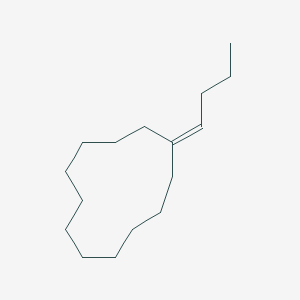
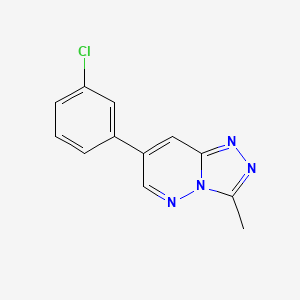

![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
